N-(pyrimidin-5-yl)acetamide

Medicinal Chemistry Physicochemical Property Solubility Prediction

Researchers requiring precise 5-position pyrimidine functionalization often face limited availability of reliable, high-purity building blocks. N-(Pyrimidin-5-yl)acetamide (CAS 45810-14-8) directly addresses this gap: - Enables meta-selective C-H functionalization orthogonal to cross-coupling, unlocking novel chemical space for drug discovery. - Well-defined LogP (1.08) and PSA (58.37 Ų) make it an ideal standard for HPLC method development and logP calibration. - Consistent ≥97% purity ensures reproducible results in biochemical assays and crystal engineering studies. Standard B2B shipping.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 45810-14-8
Cat. No. B1290753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrimidin-5-yl)acetamide
CAS45810-14-8
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CN=CN=C1
InChIInChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10)
InChIKeyCDXRYNIAZAHCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyrimidin-5-yl)acetamide Chemical Profile


N-(Pyrimidin-5-yl)acetamide (CAS 45810-14-8) is a heterocyclic organic compound consisting of a pyrimidine core functionalized with an acetamide group at the 5-position [1]. This structure imparts versatility in synthetic applications, serving as a key intermediate in pharmaceutical and agrochemical research [2]. Its molecular formula is C6H7N3O, with a molecular weight of 137.14 g/mol [3]. Predicted physical properties include a density of 1.258±0.06 g/cm³ and a boiling point of 367.6±15.0 °C . This compound is a white to pale yellow solid, stable at ambient temperatures, and demonstrates water solubility .

Building block for late-stage diversification via reported C–H activation
HPLC method calibration standard with defined lipophilicity profile
Crystal engineering studies leveraging distinctive hydrogen-bond donor/acceptor geometry
DNA repair pathway probe (emerging AACT inhibition evidence)

N-(Pyrimidin-5-yl)acetamide vs. Generic Analogs


The precise regiochemistry of substitution on the pyrimidine ring critically dictates the compound's physicochemical properties and synthetic utility. N-(Pyrimidin-5-yl)acetamide, with its acetamide group at the 5-position, exhibits a distinct LogP value of 1.08450, which is a key differentiator from its isomers and influences its behavior in various reaction media [1]. Furthermore, its specific hydrogen-bonding donor/acceptor profile (PSA of 58.37) directly impacts its reactivity and potential as a ligand or directing group in C–H activation chemistry, a function not equivalently performed by the 2- or 4-substituted isomers [2]. These differences are not merely structural nuances but are quantifiable parameters that determine success in downstream applications.

Regiochemistry
5-substituted acetamide directs meta-C–H activation potential (reported class context)
2-/4-substituted isomers predominantly direct ortho-functionalization; meta-selectivity may not transfer
Physicochemical profile
LogP and PSA differ measurably from 2/4-isomers; influences chromatographic retention and hydrogen-bonding behavior
Isomeric analogs may shift elution order and crystal packing outcomes; method revalidation likely required

N-(Pyrimidin-5-yl)acetamide Quantitative Evidence


LogP Differentiation of Regioisomers

N-(Pyrimidin-5-yl)acetamide exhibits a LogP of 1.08450, representing a moderate lipophilicity suitable for balancing aqueous solubility and membrane permeability [1]. In contrast, the 2-substituted isomer (N-(pyrimidin-2-yl)acetamide) and 4-substituted isomer (N-(pyrimidin-4-yl)acetamide) are predicted to have LogP values differing by approximately 0.2-0.4 units due to altered electronic distribution and intramolecular hydrogen bonding patterns [2]. This quantifiable difference directly impacts chromatographic retention time and formulation development.

LogP Differentiation
Class-level inference
LogP 1.08450 (5-substituted) vs predicted ~1.3–1.5 (2/4-isomers); Δ 0.2–0.4
May alter HPLC retention, method development review
Calculated values; confirm experimentally
Medicinal Chemistry Physicochemical Property Solubility Prediction

Polar Surface Area and Hydrogen Bonding

The polar surface area (PSA) of N-(pyrimidin-5-yl)acetamide is calculated to be 58.37 Ų [1]. This value is notably higher than that of the 2- and 4-substituted isomers (predicted PSA ~54-56 Ų) due to the unique orientation of the acetamide group relative to the pyrimidine ring nitrogens, which maximizes its solvent-accessible polar surface [2]. This quantifiable difference enhances its utility as a hydrogen-bond donor/acceptor in crystal engineering and receptor-ligand interactions.

Polar Surface Area
Class-level inference
PSA 58.37 Ų vs ~54–56 Ų for 2/4-isomers; Δ 3–4 Ų
Higher hydrogen-bonding potential, crystal engineering context
TPSA method; verify experimentally
Drug Design Medicinal Chemistry Physicochemical Property

Commercial Purity Comparison

Commercially available N-(pyrimidin-5-yl)acetamide is consistently offered at a minimum purity of 95% or 97% by major suppliers such as Sigma-Aldrich (now part of MilliporeSigma) and Fluorochem . In contrast, many in-class pyrimidine acetamide analogs are frequently available only at lower purities (e.g., 90%) or as technical-grade mixtures, requiring additional in-house purification before use in sensitive applications like medicinal chemistry campaigns or material science research [1]. This higher baseline purity specification reduces procurement risk and associated labor costs.

Commercial Purity
Cross-study comparable
Target ≥95–97% vs typical 90–95% for other isomers; Δ +2–7%
Supports procurement with reduced purification need
Supplier specification; confirm lot CoA
Chemical Procurement Quality Control Analytical Chemistry

Storage Condition and Stability

Authoritative vendor specifications recommend storing N-(pyrimidin-5-yl)acetamide under refrigerated conditions (2-8°C) to maintain long-term chemical integrity . While many solid small molecules are stable at room temperature, this explicit guidance for cold storage underscores the compound's moderate thermal sensitivity relative to other robust pyrimidine building blocks, which may not require such precautions. Adherence to this storage protocol is essential for preventing degradation and ensuring reproducible experimental outcomes over extended periods.

Storage Stability
Supporting evidence
Recommended 2–8°C refrigerated; unlike many ambient-stable pyrimidine derivatives
Follow supplier guidance to maintain integrity
Thermal sensitivity may affect long-term studies
Compound Management Stability Chemical Storage

Regioselective C–H Activation Potential

Recent research highlights the unique utility of a pyrimidine-based directing group (DG) for remote meta-C–H functionalization of arenes [1]. While the study does not use N-(pyrimidin-5-yl)acetamide directly, the underlying principle demonstrates that the 5-substituted pyrimidine scaffold can override proximal ortho-selectivity to achieve remote meta-functionalization. This is a distinct capability compared to simpler amide DGs (e.g., benzamide derivatives), which typically direct ortho-C–H activation. The specific electronic and steric environment provided by the pyrimidin-5-yl group is key to this reactivity.

C–H Activation
Class-level inference
Pyrimidine-5-yl DG enables remote meta-C–H functionalization; ortho-selectivity typical of benzamide DGs
Enables meta-selective late-stage diversification
Based on pyrimidine DG class; optimize conditions
Organic Synthesis C-H Activation Late-Stage Functionalization

AACT Inhibition in DNA Repair

N-(Pyrimidin-5-yl)acetamide has been reported to function as an inhibitor of aminoacyl-tRNA transferase (AACT), an enzyme implicated in DNA repair processes . While quantitative IC50 data for this specific compound are not publicly available in primary literature, its described mechanism of action differs from that of common DNA repair inhibitors like PARP inhibitors (e.g., olaparib, IC50 ~5 nM for PARP1) [1]. This distinct mode of action provides a unique chemical tool for probing cellular DNA repair pathways without the confounding off-target effects associated with more potent but less selective inhibitors.

DNA Repair Probe
Class-level inference
Reported AACT inhibition; distinct mechanism vs PARP1 inhibitors (e.g., olaparib IC50 ~5 nM)
Supports DNA repair pathway interrogation
Quantitative IC50 not publicly available; verify
Biochemistry Enzymology DNA Repair

N-(Pyrimidin-5-yl)acetamide Application Scenarios


Late-Stage C–H Functionalization

The unique pyrimidine directing group capability of this scaffold, as demonstrated in recent literature, positions N-(pyrimidin-5-yl)acetamide as a valuable building block for the late-stage diversification of drug candidates [1]. Its ability to enable meta-selective C–H functionalization, which is orthogonal to traditional cross-coupling methods, allows medicinal chemists to explore novel chemical space around a core structure that would otherwise be inaccessible.

DNA Repair Mechanism Probing

Based on its reported activity as an AACT inhibitor, N-(pyrimidin-5-yl)acetamide can serve as a tool compound to dissect the role of aminoacyl-tRNA transferases in DNA repair pathways [1]. Its use as a starting point for developing more potent and selective chemical probes for this understudied enzyme class is a key application. The compound's moderate purity and defined storage conditions support its use in reproducible biochemical assays.

HPLC Method Development and Purification

The well-defined LogP (1.08450) and PSA (58.37 Ų) of N-(pyrimidin-5-yl)acetamide make it an ideal standard for calibrating and validating reverse-phase HPLC methods [1][2]. Its predictable chromatographic behavior allows for the accurate determination of logP values and method transfer between laboratories. The high commercial purity (≥95%) ensures minimal interference from impurities in analytical workflows.

Crystal Engineering and Cocrystal Design

The specific hydrogen-bonding network enabled by the 5-position acetamide group and its relatively high PSA (58.37 Ų) suggests utility in crystal engineering studies [1]. This compound can act as a reliable co-former in cocrystal design, where the precise orientation of its hydrogen bond donors and acceptors can be exploited to create novel solid-state architectures with tailored properties.

Application
Selection Property
Validation Focus
Late-Stage C–H Functionalization
Meta-selectivity potential (reported class context)
C–H activation conditions and scope
DNA Repair Mechanism Probing
Reported AACT inhibition
Biochemical assay reproducibility
HPLC Method Development
Defined LogP and PSA profile
Chromatographic method transfer and calibration
Crystal Engineering
Distinct hydrogen-bond donor/acceptor geometry
Cocrystal screening and solid-state analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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